molecular formula C10H6Cl2N2O4 B2468945 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione CAS No. 339103-82-1

1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione

Cat. No.: B2468945
CAS No.: 339103-82-1
M. Wt: 289.07
InChI Key: JPZBZZVATSGTEV-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H6Cl2N2O4 This compound is known for its unique structure, which includes a dichlorophenyl group attached to an imidazolidine-2,4,5-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione typically involves the reaction of 2,6-dichlorobenzyl alcohol with imidazolidine-2,4,5-trione under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O4/c11-6-2-1-3-7(12)5(6)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZBZZVATSGTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON2C(=O)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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